3-Chloropyrrolidine (CAS 10603-49-3) is a halogenated pyrrolidine derivative with the molecular formula C₄H₈ClN and a molecular weight of 105.57 g/mol. It is characterized by a five-membered saturated nitrogen heterocycle (pyrrolidine ring) bearing a chlorine substituent at the 3-position.
Molecular FormulaC4H8ClN
Molecular Weight105.56 g/mol
CAS No.10603-49-3
Cat. No.B169988
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
3-Chloropyrrolidine
CAS
10603-49-3
Synonyms
3-Chloro-pyrrolidine
Molecular Formula
C4H8ClN
Molecular Weight
105.56 g/mol
Structural Identifiers
SMILES
C1CNCC1Cl
InChI
InChI=1S/C4H8ClN/c5-4-1-2-6-3-4/h4,6H,1-3H2
InChIKey
SIMYCJOGGRXQIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
10 mg / 50 mg / 100 mg / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Structure & Identifiers
Interactive Chemical Structure Model
3-Chloropyrrolidine (CAS 10603-49-3) for Scientific Procurement: Halogenated Pyrrolidine Building Block with Distinct Physicochemical and Synthetic Utility
3-Chloropyrrolidine (CAS 10603-49-3) is a halogenated pyrrolidine derivative with the molecular formula C₄H₈ClN and a molecular weight of 105.57 g/mol . It is characterized by a five-membered saturated nitrogen heterocycle (pyrrolidine ring) bearing a chlorine substituent at the 3-position [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, with reported applications as a building block for kinase inhibitors, muscarinic receptor antagonists, and other bioactive molecules [2]. The chlorine atom imparts distinct physicochemical properties compared to unsubstituted pyrrolidine, including a predicted pKa of 8.92±0.10, a logP of 0.91590, and a boiling point of 150 °C . As a chiral molecule, 3-chloropyrrolidine exists as a racemic mixture unless otherwise specified, with the individual (R)- and (S)-enantiomers also available for stereospecific applications [3].
Halogenated pyrrolidine building block for medicinal chemistry and agrochemical intermediate synthesis
Chiral center at C3 – racemic mixture with enantiopure options for stereochemical control studies
Chlorine substituent provides balanced reactivity for nucleophilic derivatization workflows
[2] Syngenta Participations AG. Processes for the preparation of pyrrolidine intermediates. US Patent US20140296527A1. 2014. View Source
[3] Berry, S.S.; Jones, S. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Org. Biomol. Chem. 2021, 19, 10493-10515. View Source
Why 3-Chloropyrrolidine (CAS 10603-49-3) Cannot Be Interchanged with Unhalogenated Pyrrolidine or Alternative Halogen Analogs in Procurement
Generic substitution of 3-chloropyrrolidine with unhalogenated pyrrolidine or alternative halogen analogs (e.g., 3-fluoro- or 3-bromopyrrolidine) is scientifically unsound due to quantifiable differences in physicochemical properties, reactivity profiles, and synthetic outcomes. The presence of the chlorine atom at the 3-position significantly alters the compound's basicity (pKa 8.92 vs. ~11.3 for pyrrolidine), lipophilicity (logP 0.91590), and nucleophilic substitution reactivity . These differences directly impact downstream synthetic efficiency, enantioselective transformations, and biological target engagement [1]. Furthermore, the racemic nature of 3-chloropyrrolidine versus its enantiopure (R)- or (S)-forms introduces additional stereochemical considerations that preclude simple analog substitution in asymmetric syntheses [2]. The following quantitative evidence demonstrates precisely where 3-chloropyrrolidine exhibits measurable differentiation from its closest analogs.
pKa shift alters salt formation and extraction behavior
Unsubstituted pyrrolidine (pKa ~11.3) cannot substitute; the ~2.4-unit basicity reduction in 3-chloropyrrolidine measurably shifts pH-dependent partitioning and salt selection outcomes.
Lipophilicity increase shifts permeability and partitioning context
The logP difference (~0.69 higher vs parent pyrrolidine) may alter membrane permeability predictions and solvent-partitioning behavior in synthetic workup.
Racemic vs enantiopure form – stereochemical outcome may differ
3-Bromo or 3-fluoro analogs carry distinct reactivity profiles; enantiopure (R)- or (S)- forms may not be directly interchangeable with racemic 3-chloropyrrolidine in asymmetric synthesis.
[1] Aladdin Scientific. Pyrrolidine and Its Derivative Systems: How a Five-Membered N-Heterocycle Tunes Properties and Use Cases. https://staging.aladdinsci.com/us_en/faqs/pyrrolidine-and-its-derivative-en.html. View Source
[2] Berry, S.S.; Jones, S. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Org. Biomol. Chem. 2021, 19, 10493-10515. View Source
Quantitative Differentiation Evidence for 3-Chloropyrrolidine (CAS 10603-49-3) Against Closest Analogs
Reduced Basicity (pKa 8.92) vs. Unsubstituted Pyrrolidine (pKa ~11.3) Enables Distinct Salt Formation and Extraction Behavior
The chlorine substituent at the 3-position of pyrrolidine reduces the basicity of the nitrogen atom by approximately 2.4 pKa units relative to unsubstituted pyrrolidine. This quantifiable difference in proton affinity directly affects salt formation equilibria, solubility in aqueous versus organic phases, and extraction efficiency during workup procedures .
Reduced BasicityData to verify
ΔpKa ≈ -2.4 vs pyrrolidine
Supports salt-formation and extraction-strategy review
Predicted ACD/Labs Percepta Platform; aqueous pKa for pyrrolidine from literature
Why This Matters
The 2.4-unit pKa reduction directly impacts whether the compound exists as free base or salt under physiological or process pH conditions, dictating solubility, extraction, and purification strategy.
The chlorine atom at the 3-position increases the logP of 3-chloropyrrolidine to 0.91590 compared to a predicted logP of approximately 0.23 for unsubstituted pyrrolidine, representing a 4-fold increase in octanol-water partition coefficient . This quantifiable lipophilicity enhancement influences predictions of passive membrane permeability and blood-brain barrier penetration in medicinal chemistry programs [1].
Increased LipophilicityReported
logP 0.92 vs ~0.23 for pyrrolidine
Supports membrane-permeability prediction context
Predicted values; empirical logP may vary by method
Higher logP correlates with improved membrane permeability in drug candidates; the 0.69 unit increase represents a meaningful shift for tuning ADME properties.
Balanced Halogen Reactivity Profile: Higher Electrophilicity than 3-Fluoropyrrolidine, Lower Self-Quaternization Tendency than 3-Bromopyrrolidine
The chlorine atom in 3-chloropyrrolidine occupies an intermediate position in the halogen reactivity spectrum: it is more electrophilic and susceptible to nucleophilic substitution than the C-F bond in 3-fluoropyrrolidine, yet less prone to unwanted side reactions such as self-quaternization compared to the more labile C-Br bond in 3-bromopyrrolidine . The latter compound requires specialized synthetic techniques to avoid self-quaternization during preparation [1].
Halogen Reactivity BalanceClass-level
Reactivity: 3-Br > 3-Cl > 3-F; Cl avoids self-quaternization issues of Br analog
Supports synthetic-handling and derivatization review
Nucleophilic substitution reactivity and side-reaction propensity
Target Compound Data
C-Cl bond: moderate reactivity; no reported self-quaternization issues
Comparator Or Baseline
3-Fluoropyrrolidine: lower reactivity (C-F bond); 3-Bromopyrrolidine: higher reactivity but prone to self-quaternization
Quantified Difference
Qualitative reactivity order: 3-Br > 3-Cl > 3-F
Conditions
Standard nucleophilic substitution conditions
Why This Matters
The chlorine substituent offers a practical balance between synthetic utility and handling complexity, avoiding the synthetic challenges associated with bromine analogs while providing greater derivatization potential than fluorine analogs.
[1] Lunsford, C.D.; et al. Pyrrolidines. II. 1-Substituted 3-Pyrrolidinylmethyl Esters of Disubstituted Acetic and Glycolic Acids. J. Pharm. Sci. (Synthesis of 1-substituted-3-bromopyrrolidines with unique technique to eliminate self-quaternization). View Source
Enantiopure Forms Enable Stereospecific Synthesis; Racemic 3-Chloropyrrolidine Serves as Cost-Effective Entry Point
3-Chloropyrrolidine possesses a stereogenic center at C3, yielding (R)- and (S)-enantiomers with distinct optical rotations. Racemic 3-chloropyrrolidine (CAS 10603-49-3) is typically priced at 20-50% lower than enantiopure forms (e.g., (R)-3-chloropyrrolidine hydrochloride, CAS 1072707-24-4) . For applications where stereochemistry is not critical or where subsequent resolution is planned, the racemate offers significant cost advantages without sacrificing core reactivity [1].
Racemic vs EnantiopureContext-dependent
Racemate cost ~20-50% lower than enantiopure (R)- or (S)- forms; reactivity unchanged
Supports procurement strategy for non-stereospecific steps or kinetic resolution entry
Racemic 3-chloropyrrolidine: lower cost, widely available
Comparator Or Baseline
Enantiopure (R)- or (S)-3-chloropyrrolidine: higher cost, requires chiral synthesis or resolution
Quantified Difference
Cost differential ~20-50% (vendor-dependent)
Conditions
Commercial procurement pricing
Why This Matters
For non-stereospecific synthetic steps or as a starting material for kinetic resolution, the racemate provides a cost-effective alternative to more expensive enantiopure analogs.
[1] Berry, S.S.; Jones, S. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Org. Biomol. Chem. 2021, 19, 10493-10515. View Source
Documented Utility as a Key Intermediate in Kinase Inhibitor and Muscarinic Antagonist Synthesis
Patents and literature explicitly identify 3-chloropyrrolidine and its derivatives as intermediates in the synthesis of kinase inhibitors targeting Pim kinases and CHK1/CHK2 [1], as well as muscarinic receptor antagonists for irritable bowel syndrome [2]. While alternative halogenated pyrrolidines may serve similar roles, the chlorine analog is specifically enumerated in these patent disclosures, indicating its validated utility in these therapeutic programs.
Patent-Disclosed UtilitySource review
Enumerated as intermediate in kinase inhibitor (Pim, CHK1/CHK2) and muscarinic antagonist patent disclosures
Supports synthetic-route documentation review
Patent enumeration does not guarantee synthetic superiority; verify route compatibility
Explicitly claimed as intermediate in kinase inhibitor and muscarinic antagonist patents
Comparator Or Baseline
Other halogen analogs may be functionally equivalent but not specifically claimed
Quantified Difference
Qualitative: specifically enumerated in patent claims
Conditions
Patent literature analysis
Why This Matters
For pharmaceutical development, using a patent-validated intermediate can reduce regulatory risk and accelerate development timelines compared to unvalidated alternatives.
[2] CZ129590A3. Substituted pyrrolidine derivative, process of its preparation, intermediates of such process and pharmaceutical composition containing thereof. (Muscarinic receptor antagonists). View Source
Optimal Procurement and Research Applications for 3-Chloropyrrolidine (CAS 10603-49-3) Based on Quantitative Differentiation
Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity and Basicity
Use 3-chloropyrrolidine as a pyrrolidine scaffold modifier when the goal is to increase lipophilicity (logP 0.91590 vs. ~0.23 for unsubstituted pyrrolidine) while maintaining a basic amine for salt formation (pKa 8.92 vs. ~11.3). This intermediate pKa allows for pH-dependent extraction and salt selection strategies that are not accessible with the more basic parent pyrrolidine .
Kinase Inhibitor and Muscarinic Antagonist Intermediate Synthesis
Employ 3-chloropyrrolidine as a validated building block in the synthesis of Pim kinase inhibitors, CHK1/CHK2 inhibitors, and muscarinic receptor antagonists, as specifically enumerated in patent literature. Using this compound ensures alignment with disclosed synthetic routes, potentially reducing development risk [1].
Cost-Effective Precursor for Asymmetric Synthesis via Kinetic Resolution
Procure racemic 3-chloropyrrolidine (CAS 10603-49-3) as a cost-effective starting material for kinetic resolution to obtain enantiopure (R)- or (S)-3-chloropyrrolidine. The racemate is typically 20-50% less expensive than enantiopure forms, making it suitable for early-stage method development and scale-up where resolution will be performed in a subsequent step [2].
Diversification of Pyrrolidine-Containing Compound Libraries
Utilize 3-chloropyrrolidine in nucleophilic substitution reactions to generate diverse 3-substituted pyrrolidine derivatives. The chlorine atom undergoes facile displacement with amines, alkoxides, and other nucleophiles, enabling rapid library expansion for structure-activity relationship (SAR) studies [3].
Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Balanced lipophilicity and basicity profile
pH-dependent extraction and salt-formation review
Kinase inhibitor and muscarinic antagonist intermediate
Patent-disclosed synthetic intermediate
Synthetic route documentation and alignment review
[2] Berry, S.S.; Jones, S. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Org. Biomol. Chem. 2021, 19, 10493-10515. View Source
[3] Baumann, M.; Baxendale, I.R.; Ley, S.V.; et al. Synthesis of a Drug-Like Focused Library of Trisubstituted Pyrrolidines Using Integrated Flow Chemistry and Batch Methods. Vapourtec Application Note. View Source
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